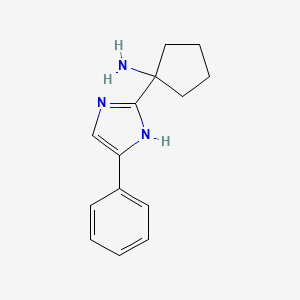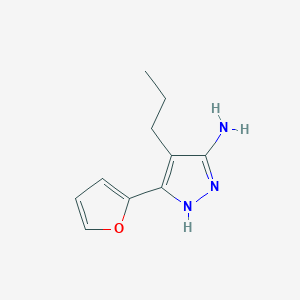
(3R,5R)-3-Ethyl-5-methylmorpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R,5R)-3-Ethyl-5-methylmorpholine is a chiral morpholine derivative with the molecular formula C7H15NO. This compound is characterized by its unique stereochemistry, having both the 3R and 5R configurations. Morpholine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5R)-3-Ethyl-5-methylmorpholine can be achieved through several methods. One common approach involves the reduction of a precursor compound using a suitable reducing agent. For instance, the reduction of 6-cyano-(5R)-hydroxy-3-oxohexanoic acid tert-butyl ester using a ketone reductase enzyme can yield this compound . This reaction typically occurs under mild conditions, such as room temperature and neutral pH, making it an efficient and environmentally friendly process.
Industrial Production Methods
In industrial settings, the production of this compound often involves biocatalytic processes due to their high selectivity and efficiency. The use of recombinant enzymes, such as ketone reductases, allows for the stereoselective reduction of precursors to produce the desired chiral morpholine derivative . These processes are typically carried out in aqueous media, further enhancing their sustainability.
化学反応の分析
Types of Reactions
(3R,5R)-3-Ethyl-5-methylmorpholine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can further modify the morpholine ring or its substituents.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the morpholine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides or acyl chlorides are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield N-oxides, while reduction can produce various reduced morpholine derivatives.
科学的研究の応用
(3R,5R)-3-Ethyl-5-methylmorpholine has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: This compound can serve as a ligand in the study of enzyme-substrate interactions.
作用機序
The mechanism of action of (3R,5R)-3-Ethyl-5-methylmorpholine involves its interaction with specific molecular targets. For instance, as a chiral ligand, it can bind to enzymes or receptors, influencing their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
類似化合物との比較
Similar Compounds
(3R,5R,9R)-3,5,9-Trimethyldodecanal: A compound with similar stereochemistry but different functional groups and applications.
(3R,5R)-3,5-Dimethylmorpholine: Another morpholine derivative with similar structural features but different substituents.
Uniqueness
(3R,5R)-3-Ethyl-5-methylmorpholine is unique due to its specific stereochemistry and the presence of both ethyl and methyl groups on the morpholine ring. This combination of features makes it a valuable compound in various fields, particularly in the synthesis of chiral molecules and pharmaceuticals.
特性
分子式 |
C7H15NO |
|---|---|
分子量 |
129.20 g/mol |
IUPAC名 |
(3R,5R)-3-ethyl-5-methylmorpholine |
InChI |
InChI=1S/C7H15NO/c1-3-7-5-9-4-6(2)8-7/h6-8H,3-5H2,1-2H3/t6-,7-/m1/s1 |
InChIキー |
NIVZZMFSGHCALH-RNFRBKRXSA-N |
異性体SMILES |
CC[C@@H]1COC[C@H](N1)C |
正規SMILES |
CCC1COCC(N1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



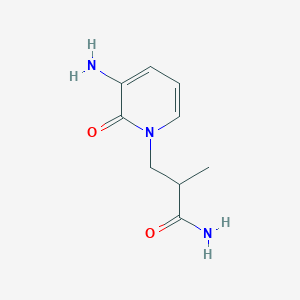
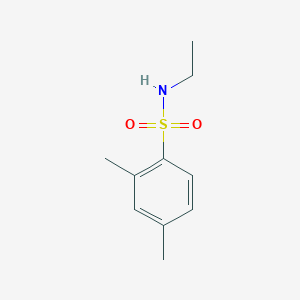
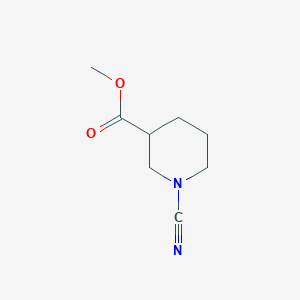

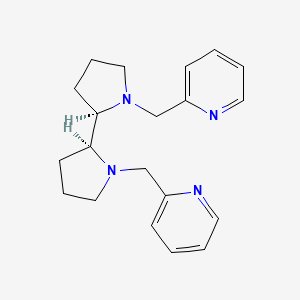
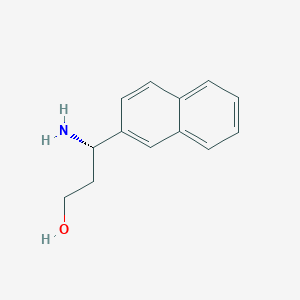

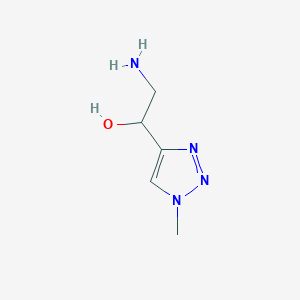
![{2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methanamine](/img/structure/B13070280.png)


